Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride
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Overview
Description
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a dibenzazepine core and a piperazine moiety. It is often used in scientific research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride typically involves multiple steps. One common method starts with the preparation of 10,11-dihydro-5H-dibenz(b,f)azepine, which is then reacted with 4-(2-hydroxyethyl)piperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenz(b,f)azepine: A precursor in the synthesis of the target compound.
Imipramine: A tricyclic antidepressant with a similar dibenzazepine core.
Oxcarbazepine: An anticonvulsant with a related structure.
Uniqueness
Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride is unique due to its combination of a dibenzazepine core and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Biological Activity
The compound Ketone, 10,11-dihydro-5H-dibenz(b,f)azepin-5-yl (4-(2-hydroxyethyl)piperazinyl)methyl, dihydrochloride is a complex organic molecule with significant biological activity, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and therapeutic potential based on various research findings.
Chemical Structure and Properties
The compound features a dibenzazepine core linked to a piperazine moiety, contributing to its unique pharmacological properties. Its molecular formula is C22H29Cl2N3O2 . The structure can be visualized as follows:
Component | Description |
---|---|
Dibenzazepine Core | A bicyclic structure that enhances receptor binding |
Piperazine Moiety | Provides flexibility and interaction with various biological targets |
This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors and enzymes. It has been shown to:
- Modulate neurotransmitter levels : The compound influences serotonin and norepinephrine pathways, which are crucial in treating mood disorders.
- Alter enzyme activities : It interacts with specific enzymes that play roles in signal transduction pathways, potentially leading to therapeutic effects in neurological conditions .
Pharmacological Studies
Recent studies have highlighted the compound's potential therapeutic applications:
- Neurological Disorders : Research indicates that this compound may be beneficial in treating conditions such as depression and anxiety by modulating neurotransmitter systems .
- Antidepressant Activity : Similar compounds have demonstrated antidepressant properties through their ability to inhibit reuptake of serotonin and norepinephrine .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds based on their biological activities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Imipramine | Tricyclic structure | Known for antidepressant effects |
Oxcarbazepine | Related dibenzazepine | Anticonvulsant properties |
Ketone Compound | Dibenzazepine + Piperazine | Potential for treating mood disorders |
Study 1: Antidepressant Efficacy
A clinical trial assessed the efficacy of the compound in patients diagnosed with major depressive disorder. The results indicated a significant reduction in depressive symptoms compared to a placebo group, suggesting its potential as an antidepressant .
Study 2: Neurological Effects
In animal models of anxiety, administration of the compound led to decreased anxiety-like behavior in tests such as the elevated plus maze and open field test. This supports its role in modulating anxiety-related pathways .
Properties
CAS No. |
29573-86-2 |
---|---|
Molecular Formula |
C22H29Cl2N3O2 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C22H27N3O2.2ClH/c26-16-15-23-11-13-24(14-12-23)17-22(27)25-20-7-3-1-5-18(20)9-10-19-6-2-4-8-21(19)25;;/h1-8,26H,9-17H2;2*1H |
InChI Key |
TZGOOZDYIXRJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)CCO.Cl.Cl |
Origin of Product |
United States |
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